molecular formula C19H23NO3 B056808 Erysotrine CAS No. 27740-43-8

Erysotrine

Cat. No. B056808
CAS RN: 27740-43-8
M. Wt: 313.4 g/mol
InChI Key: WXVSPYOOFCCEII-KXBFYZLASA-N
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Description

Synthesis Analysis

The synthesis of compounds like erysotrine often involves complex chemical reactions and methodologies aimed at obtaining specific biological activity or physicochemical characteristics. A review by Sahoo et al. (2016) discusses the generation of molecular descriptors (MDs) and their applications in quantitative structure property/activity relationships (QSPR/QSAR), highlighting the importance of synthesis in predicting compound structures with optimized activities (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Molecular Structure Analysis

Understanding the molecular structure of erysotrine is crucial for its application in various fields. The classification and analysis of molecular descriptors (MDs) as discussed by Sahoo et al. (2016) play a significant role in the structural analysis, providing insights into the compound's physicochemical properties and biological activities. These descriptors include both experimental and theoretical types, with sub-classifications for further detailed analysis (Sahoo, Adhikari, Kuanar, & Mishra, 2016).

Chemical Reactions and Properties

The review by Clair and de Oteyza (2019) on on-surface synthesis presents a comprehensive look at the control of chemical coupling reactions on surfaces, which can be relevant for understanding the reactions erysotrine undergoes and its properties on a molecular level. This includes insights into the mechanisms, kinetics, and product selectivity of such chemical reactions (Clair & de Oteyza, 2019).

Physical Properties Analysis

Collins et al. (2016) discuss the diversity-oriented synthesis of macrocycle libraries, which can provide a framework for understanding the physical properties of compounds like erysotrine. This includes solubility, density, and other physicochemical characteristics that are crucial for its application in various fields (Collins, Bartlett, Nie, Sore, & Spring, 2016).

Chemical Properties Analysis

Liu, Ru, and Ding (2012) explore glycation as a method for food protein modification, which can be applied to understand the chemical properties of erysotrine. This includes its reactivity, potential interactions with other molecules, and the effects of such interactions on the compound's functionality and stability (Liu, Ru, & Ding, 2012).

Scientific Research Applications

  • Anticonvulsant and Anxiolytic Potential : Erysotrine isolated from Erythrina mulungu showed anticonvulsant activity and mild anxiolytic activity without altering general behavior in animal models (Rosa et al., 2012).

  • Antimicrobial Activity : Erysotrine, among other alkaloids from Erythrina latissima, demonstrated strong antimicrobial activity against yeast spores, Gram-positive and Gram-negative bacteria (Wanjala et al., 2002).

  • Cancer Research : Erysotrine did not show cytotoxic activity by itself but exhibited significant cytotoxicity when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), suggesting potential use in cancer therapy (Ozawa et al., 2009).

  • Antioxidant Activities : A study on Erythrina herbacea identified new and known Erythrina alkaloids, including erysotrine, and evaluated their antioxidant activities, highlighting potential medicinal applications (Tanaka et al., 2008).

  • Phytochemical Investigation : Erysotrine has been isolated as a natural product in various Erythrina species, contributing to the phytochemical diversity of these plants and offering potential for various medicinal applications (Sarragiotto et al., 1981).

Safety And Hazards

Erysotrine should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVSPYOOFCCEII-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182090
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Erysotrine

CAS RN

27740-43-8
Record name Erysotrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27740-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erysotrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JE7XNE7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 97 °C
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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